5-(1,3-benzodioxol-5-ylmethylene)-2-(methylsulfanyl)-3-[(4-phenylpiperazino)methyl]-3,5-dihydro-4H-imidazol-4-one
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Description
5-(1,3-benzodioxol-5-ylmethylene)-2-(methylsulfanyl)-3-[(4-phenylpiperazino)methyl]-3,5-dihydro-4H-imidazol-4-one is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.53. The purity is usually 95%.
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Biological Activity
The compound 5-(1,3-benzodioxol-5-ylmethylene)-2-(methylsulfanyl)-3-[(4-phenylpiperazino)methyl]-3,5-dihydro-4H-imidazol-4-one , commonly referred to as a derivative of imidazolones, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C23H24N4O3S
- Molecular Weight : 436.53 g/mol
- CAS Number : 865659-78-5
Structural Characteristics
The structure of this compound includes:
- A benzodioxole moiety which is known for its diverse biological activities.
- A methylsulfanyl group that may enhance lipophilicity and bioavailability.
- A piperazine ring which is often associated with neuroactive compounds.
Research indicates that compounds similar to this imidazolone derivative exhibit various mechanisms of action, including:
- Inhibition of Nitric Oxide Synthase (iNOS) :
-
Antioxidant Properties :
- The presence of the benzodioxole structure is often associated with antioxidant activity, which can mitigate oxidative stress in cells.
- Anti-obesity Effects :
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, cell viability assays indicated a dose-dependent reduction in proliferation in human cancer cell lines when treated with this compound.
In Vivo Studies
Animal model studies have suggested that administration of the compound resulted in notable weight loss and metabolic improvements. These findings support its potential use as a therapeutic agent for obesity-related disorders.
Case Studies
- Case Study on iNOS Inhibition :
- Anti-obesity Research :
Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Nitric Oxide Inhibition | Selective inhibition of iNOS | |
Antioxidant Activity | Reduction in oxidative stress | |
Anti-obesity | Weight loss and metabolic regulation |
Comparative Analysis with Related Compounds
Compound Name | CAS Number | Biological Activity |
---|---|---|
1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine | 17368901 | iNOS inhibition |
5-(1,3-benzodioxol-5-ylmethylene)-2-(methylsulfanyl)-3-morpholinomethyl-3,5-dihydro-4H-imidazol-4-one | 865659-82-1 | Anti-obesity |
Properties
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-methylsulfanyl-3-[(4-phenylpiperazin-1-yl)methyl]imidazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-31-23-24-19(13-17-7-8-20-21(14-17)30-16-29-20)22(28)27(23)15-25-9-11-26(12-10-25)18-5-3-2-4-6-18/h2-8,13-14H,9-12,15-16H2,1H3/b19-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXZQTZQRSCZMZ-CPNJWEJPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=CC3=C(C=C2)OCO3)C(=O)N1CN4CCN(CC4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=N/C(=C/C2=CC3=C(C=C2)OCO3)/C(=O)N1CN4CCN(CC4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.